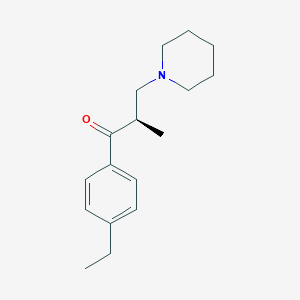

(R)-Eperisone

Description

Structure

3D Structure

Properties

CAS No. |

163437-00-1 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

(2R)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1 |

InChI Key |

SQUNAWUMZGQQJD-CQSZACIVSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Origin of Product |

United States |

Stereochemical Synthesis and Enantiomeric Characterization of R Eperisone

Advanced Synthetic Methodologies for Enantiopure (R)-Eperisone

The synthesis of the racemic precursor is a critical first step, for which efficient, high-yield methods have been developed. The subsequent separation of this mixture into its constituent enantiomers is a key step in obtaining enantiopure this compound. google.com

The industrial synthesis of racemic eperisone (B1215868) hydrochloride is often accomplished via a one-pot Mannich reaction. This approach involves the reaction of 4'-ethylpropiophenone, paraformaldehyde, and piperidine (B6355638) hydrochloride in an organic solvent. google.com The reaction proceeds by heating the components, typically in isopropyl alcohol, to facilitate a condensation reaction. google.com This method is advantageous due to its operational simplicity and reduced number of intermediate purification steps, making it suitable for large-scale production. google.comgoogle.com

One patented method describes refluxing the reactants at 80–85°C for approximately 8 hours. google.com Following the primary reaction, a ketone compound such as 2-pentanone or 3-pentanone (B124093) is added to react with any remaining paraformaldehyde and piperidine hydrochloride, simplifying the purification process. google.com The final product crystallizes upon cooling and can be isolated by filtration. google.com

Optimization of the synthesis of racemic eperisone is crucial for maximizing yield and purity, which in turn facilitates a more efficient subsequent enantiomeric resolution. Key parameters that have been optimized include the choice of solvents, reaction temperature, and purification methods.

An alternative to the ketone quenching method involves distillation and crystallization. In one such process, after refluxing the reactants in isopropanol (B130326) at 95–100°C for 5–6 hours, a portion of the isopropanol is distilled off. google.com The addition of isopropyl ether to the concentrated mixture then induces crystallization of the eperisone hydrochloride. google.com Cooling the mixture to 8–10°C further enhances the precipitation of the product. google.com This crystallization method has been reported to achieve yields of over 87% and a purity of 99% or higher. google.com The table below compares two different synthetic approaches for racemic eperisone.

| Parameter | One-Pot Method with Ketone Quenching | Crystallization Method with Isopropyl Ether |

|---|---|---|

| Reaction Time | 9–9.5 hours | 5–6 hours |

| Key Solvents | Isopropanol, Methyl Ethyl Ketone (MEK) | Isopropanol, Isopropyl Ether |

| Yield | 79–85% | ≥87% |

| Purity | 99.97–99.98% | ≥99% |

One-Pot Reaction Strategies for Stereoselective Synthesis

Chromatographic and Spectroscopic Techniques for Enantiomeric Purity Assessment

Once racemic eperisone is synthesized, its separation into individual enantiomers and the subsequent confirmation of their absolute configuration require specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analytical and preparative separation of eperisone enantiomers. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and thus be resolved. nih.govresearchgate.net

Polysaccharide-based CSPs are particularly effective for this separation. nih.govresearchgate.net For instance, a Chiralcel OZ-RH column, which contains cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) as the chiral selector, has been successfully used in a reversed-phase mode. nih.gov Another effective CSP is the Chiralpak AD-H, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate). google.com Supercritical fluid chromatography (SFC) using a Chiralpak AD-H column has also been employed for the preparative separation of eperisone enantiomers, yielding fractions with high enantiomeric purity. google.com

The table below summarizes exemplary conditions for the chiral separation of eperisone enantiomers.

| Technique | Chiral Stationary Phase (Column) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Chiralcel OZ-RH (cellulose tris(3-chloro-4-methylphenylcarbamate)) | 20 mM ammonium (B1175870) acetate (B1210297) (pH 7.0) / Acetonitrile (B52724) (70:30) | 1.21 | 2.24 | nih.gov |

| LC-MS/MS | Cellulose Tris (4-chloro-3-methylphenylcarbamate) | Acetonitrile / 10 mM ammonium acetate | Not Reported | Not Reported | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Chiralpak AD-H | Liquid CO2 with 5% (50:50 Methanol (B129727):Isopropanol with 2% Isopropylamine) | Not Reported | Not Reported | google.com |

Using these methods, enantiomeric purities of 95.8% to 97.1% have been achieved for the separated fractions. google.com

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution. spectroscopyasia.comnih.gov The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com Enantiomers produce CD spectra that are mirror images of each other, with signals of equal magnitude but opposite signs. spectroscopyasia.com

For a molecule like this compound, the absolute configuration can be determined by comparing its experimental CD spectrum to a spectrum predicted by quantum-mechanical calculations for a known (R) or (S) configuration. nih.gov This comparison allows for an unambiguous assignment of the stereocenter. spectroscopyasia.comnih.gov While detailed CD spectra for this compound are not widely published, the technique has been cited in the context of identifying the elution order of related chiral compounds like tolperisone (B1682978), where optical rotation and CD spectroscopy were used to confirm the identity of the separated enantiomers. nih.gov The principles of CD spectroscopy make it an indispensable tool for the stereochemical characterization of this compound. jascoinc.comnih.gov

Preclinical Pharmacodynamics and Molecular Mechanisms of R Eperisone

Investigation of Ion Channel Modulation by (R)-Eperisone

A significant aspect of Eperisone's mechanism involves the modulation of various ion channels, which are crucial for neuronal excitability and muscle contraction. patsnap.comresearchgate.net This modulation is a key factor in its ability to suppress spinal reflexes and induce muscle relaxation.

Eperisone (B1215868) has been identified as an inhibitor of voltage-gated calcium channels (VGCCs). patsnap.comresearchgate.netwikipedia.org This action is considered a primary contributor to its muscle relaxant effects. patsnap.comwikipedia.org Studies on tolperisone-type drugs, which include eperisone, have shown a marked effect on VGCCs. wikipedia.org The inhibition of these channels reduces the influx of calcium ions into neuronal and muscle cells, a critical step for initiating muscle contraction. patsnap.com By limiting calcium entry, Eperisone effectively diminishes the force of muscle contraction. patsnap.com Research on the guinea-pig basilar artery demonstrated that eperisone blocks the voltage-dependent influx of Ca2+ at the smooth muscle membrane. cenmed.com This calcium antagonist property contributes to the vasodilation and increased blood flow observed with the drug's use. cenmed.com

In addition to its effects on calcium channels, Eperisone also interacts with voltage-gated sodium channels. patsnap.comwikipedia.org By blocking these channels, Eperisone reduces the excitability of neurons, which is essential for the initiation and propagation of nerve impulses that lead to muscle spasms. patsnap.comnih.gov This action is believed to contribute to its ability to inhibit spinal reflexes presynaptically by affecting transmitter release from primary afferent endings. researchgate.netwikipedia.org

While Eperisone did not alter potassium-induced depolarizations in studies on the guinea-pig basilar artery, it did reversibly block action potentials in the presence of the potassium channel blocker tetraethylammonium, suggesting a complex interaction with membrane potential regulation. cenmed.com The combined blockade of both voltage-gated sodium and calcium channels is thought to be the predominant mechanism behind its spinal reflex inhibitory actions. researchgate.netwikipedia.org

Mechanisms of Voltage-Gated Calcium Channel Inhibition

Purinergic Receptor Antagonism: Specificity Towards P2X7 and P2X3 Receptors

More recent investigations have revealed a novel and significant mechanism of action for Eperisone: the potent and selective antagonism of purinergic P2X receptors, particularly the P2X7 subtype. nih.gov P2X receptors are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP) and are widely implicated in pain and inflammation. nih.gov

Research has demonstrated that Eperisone is a potent antagonist of the human P2X7 receptor. nih.gov It exhibits high selectivity for this subtype over other P2X receptors. nih.gov Specifically, fluorescence-based assays determined the half-maximal inhibitory concentration (IC₅₀) of Eperisone for the human P2X7 receptor to be 12.6 nmol/L. nih.gov In contrast, it showed only weak antagonism for the human P2X3 receptor and was found to be 569-fold more selective for P2X7. nih.gov This high degree of selectivity is a key feature of its pharmacological profile.

| Receptor Subtype | IC₅₀ (nmol/L) | Selectivity vs P2X3 |

| Human P2X7 | 12.6 | 569-fold |

| Human P2X3 | Weak Antagonism | - |

Table 1: Inhibitory activity of Eperisone on human P2X receptors. Data sourced from a fluorescence assay study. nih.gov

The antagonism of the P2X7 receptor by Eperisone is believed to mediate its analgesic effects. nih.gov P2X7 receptors are prominently expressed on immune cells within the central nervous system, such as microglia. nih.gov Activation of these receptors by ATP triggers a cascade of intracellular events, including a rapid increase in intracellular calcium, the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and, with prolonged activation, the formation of a non-selective pore in the cell membrane. uni.lu By blocking the P2X7 receptor, Eperisone can inhibit these downstream pathways. This action prevents the release of inflammatory mediators, which contributes to the pathogenesis of neuropathic pain. nih.govuni.lu Therefore, the analgesic properties of Eperisone are likely linked to its ability to quell neuroinflammation through P2X7 receptor blockade. nih.gov

Ligand Binding Affinities and Subtype Selectivity of this compound for P2X Receptors

Cellular and Subcellular Effects of this compound in In Vitro Models

The molecular actions of Eperisone translate into distinct effects at the cellular and subcellular levels, as observed in various in vitro models. In dorsal root ganglion cells, whole-cell patch-clamp studies have demonstrated that eperisone and related compounds can depress voltage-gated sodium and calcium channel conductance. wikipedia.org

In vascular tissues, studies on the guinea-pig basilar artery showed that eperisone inhibits contractions induced by high potassium concentrations and 5-hydroxytryptamine. cenmed.com This effect is attributed to its blockade of Ca2+ influx and its inhibition of intracellular calcium's action on the contractile proteins. cenmed.com

Furthermore, considering its potent P2X7 antagonism, Eperisone is expected to have significant effects on immune cells like microglia. By blocking P2X7, it can prevent ATP-induced IL-1β release and cytolytic pore formation in these cells, which are key events in the neuroinflammatory process. uni.lu Another in vitro study has also indicated that Eperisone may inhibit the transdifferentiation of lung epithelial cells into myofibroblasts, suggesting a potential role in modulating fibrotic processes.

Preferential Suppression of Fibroblast Activity

Recent preclinical research has identified a novel therapeutic potential for eperisone in the context of fibrotic diseases, specifically idiopathic pulmonary fibrosis (IPF). In a screening of approved drugs, eperisone was found to preferentially reduce the viability of lung fibroblasts from an IPF patient (LL29 cells) compared to its effect on human alveolar epithelial cells (A549 cells). nih.gov This selective action is significant, as a key pathological feature of IPF is the resistance of fibroblasts to apoptosis, unlike alveolar epithelial cells. nih.gov

In these in vitro studies, eperisone demonstrated a time- and concentration-dependent cytotoxic effect on the LL29 lung fibroblasts. nih.gov Notably, two drugs currently used to treat IPF, pirfenidone (B1678446) and nintedanib, did not exhibit this preferential suppressive effect on fibroblast viability under the same experimental conditions. nih.gov In a mouse model of bleomycin-induced pulmonary fibrosis, eperisone administration also inhibited fibroblast activation. nih.gov These findings highlight a distinct mechanism of eperisone in selectively targeting fibroblast activity, a critical process in the progression of pulmonary fibrosis. nih.govnih.gov

Modulation of Cellular Signaling Pathways (e.g., TGF-β1-dependent activation)

Transforming growth factor-β1 (TGF-β1) is a primary cytokine that drives the fibrotic process. nih.govfrontiersin.org It promotes the transdifferentiation of fibroblasts into myofibroblasts, which are key cells responsible for the excessive deposition of extracellular matrix components like collagen. nih.gov

Preclinical studies have shown that eperisone can significantly modulate this pathway. In vitro experiments using lung fibroblasts demonstrated that eperisone pretreatment suppressed the TGF-β1-induced increase in the mRNA expression of several key fibrosis-related factors. nih.gov These factors include:

Collagen 1a1 (COL1A1)

α-smooth muscle actin (α-SMA, marker for myofibroblast transdifferentiation)

Connective tissue growth factor (CTGF)

Vascular endothelial growth factor (VEGF)

Basic fibroblast growth factor (BFGF)

Platelet-derived growth factor (PDGF-A)

This inhibitory effect on the TGF-β1 signaling cascade suggests that eperisone can interfere with the fundamental mechanism of fibroblast activation and subsequent fibrosis development. nih.gov

Comparative Preclinical Pharmacodynamic Studies with Eperisone Analogues and Related Myorelaxants

The pharmacodynamic profile of eperisone has been compared with its analogues (e.g., tolperisone (B1682978), silperisone) and other centrally acting muscle relaxants in various preclinical models. These studies highlight differences in potency and mechanism of action.

Eperisone and its analogues, such as tolperisone, are believed to exert their muscle relaxant effects primarily by inhibiting spinal reflex pathways through a combined action on voltage-gated sodium and calcium channels. researchgate.netnih.gov In a study on decerebrated rats, both eperisone and tolperisone significantly attenuated monosynaptic and polysynaptic reflex potentials, with tolperisone showing slightly greater peak effects. nih.gov

In a comparative study in mice and rabbits, the myotonolytic activity of eperisone was evaluated against tizanidine (B1208945) and afloqualone (B1666628). In the mouse Straub tail assay, eperisone was found to be significantly weaker than tizanidine and afloqualone, with the following median effective doses (ED50) required to inhibit the morphine-elicited response:

| Compound | Oral ED50 (mg/kg) in Mouse Straub Tail Assay |

| Tizanidine | 1.2 |

| Afloqualone | 8.2 |

| Eperisone | 58.1 |

| Data sourced from a comparative study on central muscle relaxant activity. nih.gov |

In a rabbit model, intravenous tizanidine was also more potent in inhibiting hind limb extensor reflex activity (ED50 of 0.02 mg/kg) compared to afloqualone and eperisone, which produced only partial inhibition at higher doses. nih.gov

Comparisons with baclofen (B1667701), another common muscle relaxant, have also been conducted. While both drugs reduce muscular tone, one study noted that eperisone improved the joint range of motion more effectively than baclofen in patients with spastic palsy. researchgate.net Another study compared eperisone to thiocolchicoside (B1682803) for low back pain, finding comparable efficacy in reducing pain and improving mobility. researchgate.net

These preclinical and clinical comparative data situate eperisone within the broader class of myorelaxants, indicating that while it shares a central mechanism of action with its analogues, its potency and efficacy profile can differ significantly from other agents like tizanidine. nih.govnih.gov

Biotransformation Pathways and Enantioselective Metabolism of R Eperisone

Elucidation of Metabolic Pathways via Oxidative Biotransformation

The metabolism of eperisone (B1215868) involves both oxidation and carbonyl reduction, leading to the formation of seven distinct metabolites in human liver microsomes. nih.gov The primary oxidative pathways are mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Characterization of Cytochrome P450 (CYP) Isozyme Contributions to (R)-Eperisone Oxidation

Studies have shown that multiple CYP isozymes are involved in the oxidative metabolism of eperisone. nih.gov The formation of the primary oxidative metabolites, M3 and M4, is a key step in this process. nih.gov Specifically, CYP2J2 has been identified as the main enzyme responsible for the formation of metabolite M3. nih.gov In contrast, the formation of metabolite M4 involves multiple CYP isozymes. nih.gov

Intestinal metabolism also plays a significant role in the presystemic clearance of eperisone. nih.gov The abundant presence of CYP2J2 and CYP3A4 in the intestine contributes to the first-pass metabolism of the drug, leading to the formation of M3 and M4 before it reaches systemic circulation. nih.govresearchgate.net However, kinetic studies comparing the metabolism of this compound and (+)-S-Eperisone have indicated that CYP-mediated hydroxylation does not exhibit significant stereoselectivity in the metabolic clearance of eperisone. nih.gov

Identification and Structural Elucidation of Primary Oxidative Metabolites (e.g., M3, M4)

M3 and M4 have been identified as the primary and major oxidative metabolites of eperisone generated by CYP enzymes. nih.gov These metabolites are the result of hydroxylation reactions. researchgate.net In rats, a primary hydroxylated metabolite has been characterized as an omega-1-hydroxylated metabolite (HMO). researchgate.net This initial metabolic step is believed to be mediated by CYP1A in rat intestinal microsomes. researchgate.netresearchgate.net

Characterization of Carbonyl Reduction in this compound Metabolism

In addition to oxidation, carbonyl reduction is a major metabolic pathway for eperisone. researchgate.net This process is particularly significant for the disposition of the drug in humans. researchgate.net

Enzymatic Pathways Involving 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD 1)

The primary enzyme responsible for the carbonyl reduction of eperisone in human liver microsomes is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD 1). researchgate.nettandfonline.comnih.gov The significant role of this enzyme has been confirmed through selective inhibition studies. researchgate.netnih.gov While other reductases exist, 11β-HSD1 is a major microsomal reductase implicated in the metabolism of several drugs, including eperisone. researchgate.netresearchgate.net

Formation and Stereochemistry of Carbonyl Reduced Diastereomeric Metabolites (e.g., M5)

The carbonyl reduction of eperisone results in the formation of the M5 metabolite, which is one of the major eperisone metabolites found in human plasma. researchgate.net Since eperisone has a chiral center, its carbonyl reduced metabolite, M5, can exist as four possible diastereoisomers. researchgate.nettandfonline.comnih.gov

Chiral separation studies have revealed a high degree of stereoselectivity in this metabolic pathway. researchgate.nettandfonline.com Specifically, the (-)-R-eperisone enantiomer is preferentially reduced to the (1R, 2R)-M5 diastereomer. researchgate.nettandfonline.comnih.gov Conversely, (+)-S-eperisone is metabolized to the (1S, 2S)-M5 diastereomer. researchgate.nettandfonline.com This selective formation of anti-diastereomers highlights the stereospecific nature of the carbonyl reduction of eperisone by 11β-HSD 1. researchgate.netresearchgate.net

Enantioselective Disposition and Metabolic Clearance of this compound and its Enantiomers

The metabolism of eperisone exhibits significant enantioselectivity, particularly in the carbonyl reduction pathway. The formation of the carbonyl-reduced metabolite M5 is more efficient from the (-)-R-isomer compared to the (+)-S-isomer. researchgate.nettandfonline.comnih.gov Kinetic studies in human liver microsomes have demonstrated that the rate of M5 formation from (-)-R-eperisone is approximately 6-fold greater than from (+)-S-eperisone. tandfonline.com

The kinetic parameters for the formation of M5 are presented in the table below:

| Enantiomer | Vmax (pmol/min/mg protein) | Km (μM) |

| (-)-R-Eperisone | 787 | 70.1 |

| (+)-S-Eperisone | 124 | 21.8 |

Data from kinetic studies in human liver microsomes. tandfonline.com

Molecular Interaction Studies and Structural Biology of R Eperisone

Investigation of Plasma Protein Binding: Focus on Human Serum Albumin (HSA) Interaction

Determination of Primary Binding Sites within HSA (e.g., Sudlow Site I)

Molecular docking and competitive binding studies have identified that eperisone (B1215868) binds to Sudlow Site I, located in subdomain IIA of HSA. researchgate.netacs.orgnih.govbiocrick.com This site is a known high-affinity binding location for many drugs. farmaciajournal.com The tryptophan residue (Trp-214) within this site is often used as an intrinsic fluorescent probe to study ligand-HSA interactions. researchgate.net The quenching of Trp-214 fluorescence upon the addition of eperisone provides strong evidence for its binding within or near this specific site. researchgate.netacs.orgnih.gov

Characterization of Binding Thermodynamics and Kinetics (e.g., Hydrophobic Interactions, Hydrogen Bonding)

Spectroscopic and calorimetric techniques have been employed to characterize the thermodynamics of the (R)-Eperisone-HSA interaction. acs.orgnih.gov The binding process is spontaneous, as indicated by a negative Gibbs free energy change (ΔG°). researchgate.netacs.orgnih.gov Thermodynamic analysis reveals that the complex formation is primarily driven by hydrophobic interactions, with hydrogen bonds also playing a significant role in stabilizing the eperisone-HSA complex. researchgate.netacs.orgnih.gov

Fluorescence quenching studies have shown a static quenching mechanism, which confirms the formation of a stable ground-state complex between eperisone and HSA. researchgate.netacs.orgnih.gov The binding constant (Kb) for this interaction is in the order of 10^4 M⁻¹, signifying a high affinity of eperisone for HSA. researchgate.netacs.orgnih.gov

Thermodynamic Parameters for Eperisone-HSA Interaction

| Parameter | Value/Nature | Significance |

| ΔG° (Gibbs Free Energy) | Negative | Spontaneous binding process researchgate.netacs.orgnih.gov |

| Primary Driving Forces | Hydrophobic interactions and hydrogen bonds | Key forces stabilizing the complex researchgate.netacs.orgnih.gov |

| Binding Constant (Kb) | ~10⁴ M⁻¹ | High affinity between eperisone and HSA researchgate.netacs.orgnih.gov |

| Quenching Mechanism | Static | Formation of a stable ground-state complex researchgate.netacs.orgnih.gov |

Analysis of Conformational Changes Induced in Binding Proteins (e.g., α-helix induction)

The binding of eperisone to HSA induces conformational changes in the protein. researchgate.netacs.orgnih.gov Circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy have demonstrated that eperisone binding leads to an increase in the α-helical content of HSA. researchgate.netacs.orgnih.govresearchgate.net This suggests that the interaction not only involves the binding of the molecule to a specific site but also causes a structural rearrangement of the protein. explorationpub.com

Computational Modeling and Molecular Docking Simulations

Computational methods are powerful tools for understanding drug-protein interactions at a molecular level and for predicting the activity of new compounds. sysrevpharm.orgjapsonline.com

Ligand-Protein Interaction Profiling and Prediction for this compound

Molecular docking simulations have been instrumental in visualizing and confirming the binding mode of eperisone within HSA. researchgate.netacs.orgnih.gov These computational models corroborate the experimental findings that eperisone preferentially binds to Sudlow Site I of HSA. researchgate.netacs.orgnih.govbiocrick.com The docking studies provide a detailed view of the specific amino acid residues involved in the interaction, further supporting the role of hydrophobic forces and hydrogen bonding. researchgate.netacs.orgnih.gov

Elucidation of Structure-Activity Relationship (SAR) based on Molecular Modeling

While specific quantitative structure-activity relationship (QSAR) studies focused solely on this compound are not extensively detailed in the provided search results, the principles of SAR are fundamental in medicinal chemistry for optimizing drug molecules. sysrevpharm.orgwalisongo.ac.id By analyzing the structural features of eperisone and its interaction with its target, researchers can infer which parts of the molecule are crucial for its biological activity. For instance, the ethylphenyl and piperidine (B6355638) moieties likely play key roles in the binding affinity and specificity. nih.gov Molecular modeling allows for the virtual modification of these structures to predict how changes might affect binding and, consequently, the pharmacological effect. sysrevpharm.orgjapsonline.com

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and geometry of molecules. imist.maunipd.it These methods, rooted in quantum mechanics, provide detailed insights at the atomic and subatomic levels, which are often inaccessible through experimental techniques alone. unipd.itmdpi.com For a pharmacologically active molecule like this compound, these calculations can elucidate the electronic and steric characteristics that govern its interactions with biological targets, such as receptors and enzymes. Methodologies like Density Functional Theory (DFT) are frequently employed to study molecular properties. imist.maarabjchem.org

The electronic properties of a molecule, including the distribution of electron density and the energies of molecular orbitals, are fundamental to its chemical reactivity and intermolecular interactions. wuxiapptec.comumich.edu Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and partial atomic charges.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are known as frontier molecular orbitals. The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). wuxiapptec.commasterorganicchemistry.com Conversely, the LUMO is the lowest energy orbital that can accept electrons, indicating its capacity to act as an electrophile. wuxiapptec.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nankai.edu.cnresearchgate.net A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, the energies and spatial distributions of these orbitals would identify the molecular regions most likely to participate in the electronic aspects of receptor binding.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wuxiapptec.com It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. wuxiapptec.com The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. wuxiapptec.com An MEP analysis of this compound would reveal the electron-rich areas, likely around the carbonyl oxygen and the piperidine nitrogen, and electron-deficient areas, which could guide the understanding of its non-covalent interactions (e.g., hydrogen bonding) within a protein binding pocket. nih.govacs.org

Mulliken Atomic Charges

Mulliken population analysis is a method for assigning partial charges to the individual atoms within a molecule. libretexts.orgresearchgate.net These charges are calculated based on the contribution of each atomic orbital to the molecular orbitals. libretexts.org Although dependent on the basis set used in the calculation, Mulliken charges provide a useful, albeit approximate, picture of the charge distribution across the molecular structure. stackexchange.comgoogle.com Understanding the charge distribution in this compound is essential for modeling its electrostatic interactions with amino acid residues in a target protein, which are crucial for stable binding and biological activity. researchgate.net

Detailed quantum chemical studies specifically focused on the (R)-enantiomer of Eperisone are not extensively available in peer-reviewed literature. However, the application of these standard computational methods would yield precise data on its electronic and steric nature. The table below illustrates the typical quantum chemical descriptors that would be calculated to characterize this compound.

Interactive Table: Calculated Quantum Chemical Properties of this compound

This table presents a summary of key electronic properties for this compound that would be determined through quantum chemical calculations. Note: The values presented are illustrative placeholders, as specific published research for this enantiomer is not available.

| Quantum Chemical Parameter | Calculated Value | Unit | Significance in Molecular Interaction |

| Energy of HOMO (EHOMO) | Value | eV | Electron-donating capacity |

| Energy of LUMO (ELUMO) | Value | eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | Value | eV | Chemical reactivity and kinetic stability |

| Dipole Moment (μ) | Value | Debye | Overall polarity and interaction with polar environments |

| Molecular Electrostatic Potential (MEP) | Value Range | kcal/mol | Prediction of sites for non-covalent interactions |

| Mulliken Charge on Carbonyl Oxygen | Value | a.u. | Local electron density, hydrogen bond acceptor site |

| Mulliken Charge on Piperidine Nitrogen | Value | a.u. | Local electron density, potential for protonation and ionic interactions |

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis of R Eperisone and Its Metabolites

Chromatographic Techniques for High-Resolution Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For (R)-Eperisone analysis, several chromatographic methods have been developed and validated to ensure high resolution and accuracy.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Eperisone (B1215868) in various matrices, including bulk drugs and pharmaceutical formulations. ijraset.comijarmps.org Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. ijraset.comoaji.net

A typical RP-HPLC method for Eperisone involves a C18 column as the stationary phase. ijraset.comajrconline.org The mobile phase composition is optimized to achieve good separation and a reasonable retention time. For instance, a mobile phase consisting of methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer (pH 3) in a 70:30 v/v ratio has been successfully used, with detection carried out at a wavelength of 257 nm. ijraset.com Another method employed a mobile phase of 0.01M ammonium (B1175870) acetate (B1210297) salt and acetonitrile (B52724) (80:20) with detection at the same wavelength. ijarmps.org The retention time for Eperisone in these methods is typically around 3.8 to 5.5 minutes. ijraset.comijarmps.org

Method validation demonstrates the reliability of these HPLC methods. Linearity is established over a specific concentration range, for example, 5-30 µg/ml, with high correlation coefficients. ijraset.com The precision of the method is confirmed through intra-day and inter-day variation studies, with the relative standard deviation (RSD) being a key parameter. ijraset.com Accuracy is assessed by recovery studies. ajrconline.org The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. ijraset.com

For the specific analysis of this compound, chiral HPLC methods are necessary to separate it from its (S)-enantiomer. A Chiralcel OZ-RH column, which contains cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) as the chiral stationary phase, has proven effective for the enantiomeric separation of Eperisone. nih.gov Using a mobile phase of 20 mM ammonium acetate in water (pH 7.0) and acetonitrile (70:30), a separation factor of 1.21 and a resolution of 2.24 were achieved for the Eperisone enantiomers. nih.gov However, it was noted that Eperisone can racemize under these experimental conditions. nih.gov

Table 1: HPLC Method Parameters for Eperisone Analysis

| Parameter | Method 1 | Method 2 | Chiral Method |

| Column | NUCLEOSIL 100-5 C18 (250 x 4.6 mm, 5 µm) ijraset.com | Hypersil BDS C18 (250mm X 4.6 mm, 5µ) ijarmps.org | Chiralcel OZ-RH nih.gov |

| Mobile Phase | Methanol: Pot. Dihydrogen phosphate buffer pH 3 (70:30 v/v) ijraset.com | 0.01M Ammonium Acetate Salt: Acetonitrile (80:20) ijarmps.org | 20 mM ammonium acetate in H2O (pH 7.0)-CH3CN (70:30) nih.gov |

| Detection Wavelength | 257 nm ijraset.com | 257 nm ijarmps.org | Not Specified |

| Retention Time | 3.843 ± 0.006 min ijraset.com | 5.5 min ijarmps.org | Not Specified |

| Linearity Range | 5-30 µg/ml ijraset.com | 50-150% of nominal concentration ijarmps.org | Not Specified |

| LOD | 0.146 µg/ml ijraset.com | Not Specified | Not Specified |

| LOQ | 0.443 µg/ml ijraset.com | Not Specified | Not Specified |

Applications of High-Performance Thin Layer Chromatography (HPTLC) with Densitometric Analysis

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the estimation of Eperisone. ajpamc.com This technique is particularly useful for routine quality control analysis of bulk drugs and pharmaceutical formulations. ajpamc.cominnovareacademics.in

In HPTLC, a pre-coated silica (B1680970) gel 60F254 aluminum plate is typically used as the stationary phase. ajpamc.com The mobile phase is a mixture of solvents optimized for the separation. A combination of ethyl acetate, methanol, and toluene (B28343) (4:3:3, v/v/v) has been reported to provide good separation of Eperisone. ajpamc.com Another successful mobile phase is a mixture of toluene, chloroform, and ethanol (B145695) (4:4:1 v/v/v). innovareacademics.in After development, the spots are detected and quantified using a densitometric scanner at a specific wavelength, such as 266 nm or 272 nm. ajpamc.cominnovareacademics.in

Validation of HPTLC methods includes assessing specificity, linearity, precision, and accuracy. ajpamc.com Linearity is typically observed over a range of 100-700 ng/band. ajpamc.cominnovareacademics.in The method's accuracy is confirmed by recovery studies, ensuring that the amount of drug recovered is close to the theoretical amount. ajpamc.com The specificity of the method is demonstrated by the absence of interference from excipients commonly found in tablet formulations. ajpamc.com

Table 2: HPTLC Method Parameters for Eperisone Analysis

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Silica gel precoated aluminum plate 60F254 ajpamc.com | Precoated silica gel G 60 F254 HPTLC plate innovareacademics.in |

| Mobile Phase | Ethyl acetate: methanol: toluene (4:3:3, v/v/v) ajpamc.com | Toluene: Chloroform: Ethanol (4:4:1v/v/v) innovareacademics.in |

| Detection Wavelength | 272 nm ajpamc.com | 266 nm innovareacademics.in |

| Linearity Range | 100-700 ng/band ajpamc.com | 100 to 700 ng/spot innovareacademics.in |

| Rf Value | Not Specified | 0.26 ± 0.03 innovareacademics.in |

| LOD | Not Specified | 100 ng/spot innovareacademics.in |

| LOQ | Not Specified | 300 ng/spot innovareacademics.in |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While Eperisone itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to create more volatile derivatives. mdpi.com A GC-MS method has been developed to determine Eperisone in human plasma, demonstrating excellent sensitivity. nih.gov

This method often involves a splitless injector and a shortened capillary column to minimize thermal decomposition of the analyte. nih.gov By selecting a favorable fragment ion, such as m/z 98, the method can achieve high sensitivity, allowing for the determination of plasma concentrations as low as 0.2 ng/ml. nih.gov The linear concentration range for one such method was 2–2500 ng/ml. researchgate.net

GC-MS has also been instrumental in identifying degradation products of Eperisone. In one study, GC-MS with electron impact ionization (EI) was used to determine the fragmentation pattern of an unknown degradation product, which was subsequently identified as 1-(4-ethylphenyl)-2-methyl-2-propen-1-one. nih.gov

Mass Spectrometry (MS) Techniques in Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of drug metabolites. When coupled with a chromatographic separation technique like liquid chromatography, it provides a highly sensitive and selective analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of Eperisone and its metabolites in biological matrices like human plasma. researchgate.netnih.gov These methods often utilize an internal standard for accurate quantification. nih.gov

Sample preparation typically involves protein precipitation or liquid-liquid extraction. researchgate.netnih.gov The separation is then performed on a reversed-phase column, such as a C18 column. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. For Eperisone, the mass transition m/z 260 -> 98 is commonly used. nih.govresearchgate.net

LC-MS/MS methods for Eperisone have been validated for linearity, precision, and accuracy. researchgate.netnih.gov These methods can achieve very low limits of detection, in the range of picograms per milliliter, making them suitable for pharmacokinetic studies where plasma concentrations can be very low. nih.gov

Enantioselective LC-MS/MS methods have also been developed for the simultaneous determination of (R)- and (S)-Eperisone in plasma. nih.gov These methods use a chiral column to separate the enantiomers before detection by the mass spectrometer. nih.gov This is crucial for understanding the stereoselective metabolism and pharmacokinetics of Eperisone. One such method achieved a linear range of 0.2 to 20 ng/mL for each enantiomer. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Eperisone and its Biotransformation Products

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the ion source in LC-MS analysis of polar molecules like Eperisone and its metabolites. nih.govoup.com ESI allows for the ionization of the analyte directly from the liquid phase into the gas phase, minimizing fragmentation and preserving the molecular ion.

In ESI-MS methods for Eperisone, the analysis is typically performed in the positive ion mode. nih.gov The protonated molecule [M+H]+ of Eperisone is observed at an m/z of 260. researchgate.netoup.com A sensitive LC-ESI-MS method has been established for the determination of Eperisone in human plasma, with selected ion monitoring (SIM) used for quantification. oup.com This method demonstrated good linearity over the range of 0.02–20 ng/mL. oup.com

ESI-MS is also crucial for the identification of biotransformation products (metabolites) of Eperisone. By analyzing the mass spectra of the metabolites, their structures can be elucidated. For example, the carbonyl reduced metabolite of Eperisone (M5) has been studied, and it was found that the (-)-R-isomer is preferentially reduced. researchgate.net The mass transitions of Eperisone and its metabolites are monitored to identify and quantify them in biological samples. researchgate.net

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometry encompasses a class of analytical techniques that measure the absorption or transmission of light by a substance as a function of wavelength. These methods are widely employed for the quantitative determination of compounds in various samples, including bulk drug substances and pharmaceutical formulations. For this compound, these approaches offer a balance of simplicity, speed, and cost-effectiveness, making them suitable for routine quality control analysis. amazonaws.com

UV-Visible Spectrophotometry Method Development and Validation

UV-Visible spectrophotometry is a robust technique for quantifying compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The analysis of Eperisone, typically as its hydrochloride salt, has been the subject of numerous method development and validation studies. amazonaws.com

The development of a UV-Visible spectrophotometric method for this compound begins with the selection of an appropriate solvent in which the compound is soluble and exhibits significant absorbance. medicaljournalshouse.com Methanol, acetonitrile, and double distilled water have been successfully used as solvents for Eperisone analysis. medicaljournalshouse.comresearchgate.net Once dissolved, the solution is scanned across a UV-Vis range, commonly 200–400 nm, to determine the wavelength of maximum absorbance (λmax). medicaljournalshouse.com This λmax is the most sensitive wavelength for quantitative measurements. Studies have reported slightly different λmax values depending on the solvent used, including 259 nm in acetonitrile, 259 nm in methanol, 261.40 nm in double distilled water, and 262 nm. medicaljournalshouse.comresearchgate.netsphinxsai.com In studies involving the simultaneous analysis of Eperisone with other drugs, an iso-absorptive point of 260 nm in methanol has also been utilized. nih.govnih.gov

Following method development, validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. medicaljournalshouse.comsphinxsai.com Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting absorbance against a series of known concentrations. For Eperisone, excellent linearity has been demonstrated in various concentration ranges, such as 1-5 µg/mL and 4-20 µg/mL, with correlation coefficients (r²) consistently close to 0.999. medicaljournalshouse.comsphinxsai.com

Accuracy: This is determined by recovery studies, where a known amount of standard drug is added to a pre-analyzed sample and the mixture is re-analyzed. High recovery percentages, often between 99% and 101%, indicate the accuracy of the method. medicaljournalshouse.com

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for these studies is typically required to be less than 2%, which has been achieved in multiple validated methods for Eperisone. medicaljournalshouse.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Eperisone, reported LOD and LOQ values vary by method, with one study reporting values of 0.554 µg/mL and 1.467 µg/mL, respectively. medicaljournalshouse.com Another study found LOD and LOQ to be 0.014 µg/mL and 0.045 µg/mL. sphinxsai.com

The successful validation of these UV-spectrophotometric methods confirms their suitability for the routine quality control and quantitative analysis of this compound in bulk and pharmaceutical dosage forms. medicaljournalshouse.comresearchgate.net

Table 1: Summary of Validation Parameters for UV-Spectrophotometric Analysis of Eperisone

| Parameter | Reported Values | Solvent(s) | Reference(s) |

| λmax | 259 nm, 261.40 nm, 262 nm | Acetonitrile, Methanol, Water | medicaljournalshouse.comresearchgate.netsphinxsai.com |

| Linearity Range | 1-5 µg/mL, 4-20 µg/mL, 5-25 µg/mL | Methanol, Acetonitrile | medicaljournalshouse.comsphinxsai.comnih.gov |

| Correlation Coefficient (r²) | >0.999 | N/A | medicaljournalshouse.comsphinxsai.com |

| Accuracy (% Recovery) | 99.26% - 100.35% | N/A | medicaljournalshouse.com |

| Precision (%RSD) | < 2% | N/A | medicaljournalshouse.comsphinxsai.comresearchgate.net |

| LOD | 0.554 µg/mL, 0.014 µg/mL | N/A | medicaljournalshouse.comsphinxsai.com |

| LOQ | 1.467 µg/mL, 0.045 µg/mL | N/A | medicaljournalshouse.comsphinxsai.com |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

While spectrophotometric methods are ideal for quantitative analysis, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the qualitative analysis and structural elucidation of molecules such as this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique "fingerprint" spectrum for the molecule. For this compound, the IR spectrum provides clear evidence of its key structural features. A characteristic absorption band corresponding to the carbonyl (C=O) stretch of the ketone functional group is a prominent feature, typically observed around 1700 cm⁻¹. Like NMR, IR spectroscopy is also valuable in degradation studies, as it can effectively distinguish between the parent drug and its degradation products by detecting changes in the vibrational patterns, such as the loss of the original ketone group or the appearance of new functional groups. nih.gov Additionally, Fourier Transform Infrared (FTIR) spectroscopy has been used to investigate conformational changes in proteins, such as human serum albumin, upon binding with Eperisone. researchgate.netacs.org

Together, NMR and IR spectroscopy provide a comprehensive toolkit for the definitive structural confirmation of this compound and the identification of related substances like metabolites or degradation products, which is crucial for ensuring the quality and safety of the pharmaceutical product. nih.gov

Q & A

How can researchers design a robust preclinical study to evaluate the pharmacokinetic properties of (R)-Eperisone in different biological matrices?

Basic Research Question

Methodological Answer :

- Framework : Use the PICO framework (Population: animal/cell models; Intervention: this compound administration; Comparison: vehicle/placebo or racemic eperisone; Outcome: bioavailability, half-life). Ensure alignment with FINER criteria (feasible dosing protocols, novel comparisons to prior studies) .

- Experimental Design :

- Data Analysis : Use non-compartmental analysis (NCA) for pharmacokinetic parameters, reporting confidence intervals to address variability .

What strategies resolve contradictory data on this compound’s efficacy in spasticity models versus clinical trial outcomes?

Advanced Research Question

Methodological Answer :

- Systematic Review : Conduct a meta-analysis of preclinical and clinical studies, categorizing by dose, model (e.g., spinal cord injury vs. stroke), and outcome metrics (Ashworth Scale vs. electrophysiological data) .

- Contradiction Analysis :

How to optimize enantioselective synthesis of this compound to improve yield and purity for mechanistic studies?

Advanced Research Question

Methodological Answer :

- Synthetic Design :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Noyori hydrogenation) .

- Monitor enantiomeric excess (EE) via polarimetry or chiral HPLC .

- Process Validation :

What in vitro models best elucidate this compound’s mechanism of action on voltage-gated calcium channels?

Basic Research Question

Methodological Answer :

- Model Selection :

- Experimental Controls :

How to ensure reproducibility in preclinical studies of this compound’s neuroprotective effects?

Advanced Research Question

Methodological Answer :

- Standardization :

- Data Transparency :

What computational approaches predict this compound’s binding affinity to muscle relaxant targets like α1-adrenergic receptors?

Advanced Research Question

Methodological Answer :

- Molecular Modeling :

- Experimental Correlation :

- Compare computational ΔG values with SPR (surface plasmon resonance) binding assays .

How to address ethical considerations in clinical trials assessing this compound’s long-term safety in vulnerable populations?

Basic Research Question

Methodological Answer :

- Ethical Framework :

- Data Monitoring :

What statistical methods are appropriate for analyzing dose-dependent adverse effects of this compound in Phase II trials?

Advanced Research Question

Methodological Answer :

- Analysis Plan :

- Visualization :

How to integrate multi-omics data to explore this compound’s off-target effects on metabolic pathways?

Advanced Research Question

Methodological Answer :

- Experimental Workflow :

- Validation :

- Confirm key hits (e.g., CYP3A4 induction) via qRT-PCR and enzyme activity assays .

What criteria determine the selection of biomarkers for monitoring this compound’s therapeutic efficacy in chronic pain?

Basic Research Question

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.